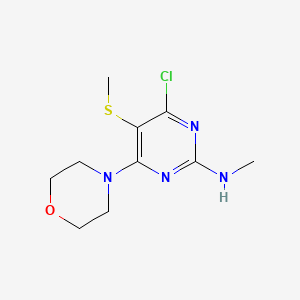
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine is a chemical compound with the molecular formula C10H15ClN4OS and a molecular weight of 274.77 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, methylsulfanyl, and morpholino groups. It is primarily used in research and development within various scientific fields.
準備方法
The synthesis of 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Substitution Reactions: Introduction of the chloro, methyl, and methylsulfanyl groups through substitution reactions.
Morpholino Group Addition: The final step involves the addition of the morpholino group under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反応の分析
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine can be compared with other similar compounds, such as:
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine: Similar structure but with a pyrrolidinyl group instead of a morpholino group.
4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-piperidinyl)-2-pyrimidinamine: Similar structure but with a piperidinyl group instead of a morpholino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
4-Chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine is a synthetic compound with potential applications in pharmacology, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₅OS
- Molecular Weight : 299.78 g/mol
This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a morpholino moiety, which contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes critical for cell proliferation and survival in cancer cells.
- Antimicrobial Activity : It demonstrates activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds within the pyrimidine class. For instance:
- Efficacy Against MRSA : Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in developing new antibiotics .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | Inhibitory | |
| Salmonella typhi | Moderate activity | |
| Bacillus subtilis | Moderate to strong activity |
Cancer Research
The compound's structural analogs have been investigated for their ability to inhibit cancer cell growth:
- Inhibition of Tumor Growth : Studies indicate that pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth, particularly those related to epidermal growth factor receptors (EGFR) and other kinases .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of MRSA. The results indicated that certain derivatives exhibited significant synergistic effects when combined with existing antibiotics, enhancing their effectiveness against resistant strains .
- Cancer Cell Line Testing :
特性
IUPAC Name |
4-chloro-N-methyl-5-methylsulfanyl-6-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4OS/c1-12-10-13-8(11)7(17-2)9(14-10)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPXQDILHAUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














